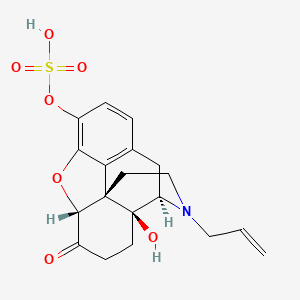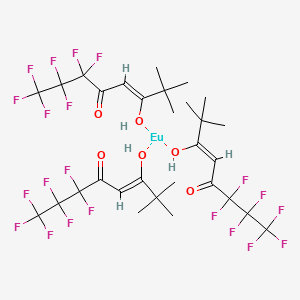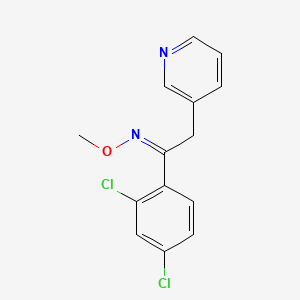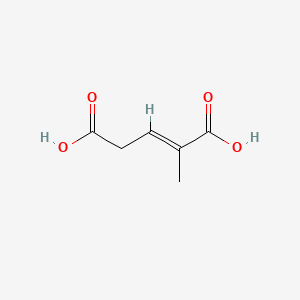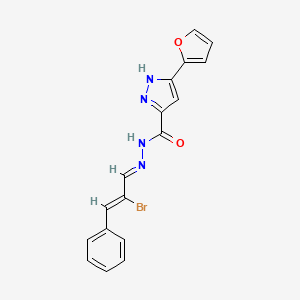
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-bromo-3-phenylprop-2-enylidene)amino]-5-(2-furanyl)-1H-pyrazole-3-carboxamide is a member of pyrazoles and an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide is involved in various synthetic processes. For instance, it's used in the synthesis of new heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety, leading to compounds with potential industrial and biological significance. The synthesis involves reactions with phthalic anhydride, aromatic aldehydes, and alkene derivatives, among others, to produce a range of derivatives (Abdel-Wahab & El-Ahl, 2010).
Characterization and Spectroscopy
The characterization of these compounds involves various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy. These techniques confirm the structural identities and help in understanding the molecular structure, electronic structure, and reactivity properties of the compounds. Advanced methods like DFT/B3LYP/6-311G++(d,p) are used for theoretical ground state geometry optimization. The conformational analysis, potential energy distribution, and hyperpolarizability studies provide deep insights into the molecular stability and reactivity (Pillai et al., 2017).
Biological Applications
Antimicrobial Activity
Several studies highlight the antimicrobial properties of derivatives of this compound. These derivatives exhibit significant inhibitory effects against various bacterial strains. The antimicrobial screening often compares the efficacy of these compounds with standard drugs like Chloramphenicol, indicating their potential as therapeutic agents. The bioactivity is attributed to the molecular structure and the presence of specific functional groups (Nasareb et al., 2016).
Eigenschaften
Molekularformel |
C17H13BrN4O2 |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13(9-12-5-2-1-3-6-12)11-19-22-17(23)15-10-14(20-21-15)16-7-4-8-24-16/h1-11H,(H,20,21)(H,22,23)/b13-9-,19-11+ |
InChI-Schlüssel |
PCXZMSLUXJTINS-FKDPSPLQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)\Br |
SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


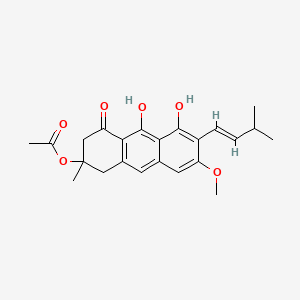

![(S)-2-Amino-3-{[(E)-4-hydroxy-3-methylbut-2-enylamino]purin-9-yl}propanoic acid](/img/structure/B1236516.png)
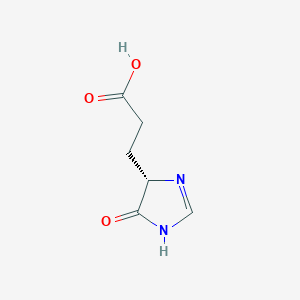
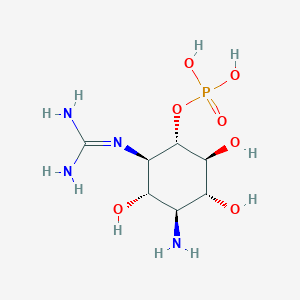
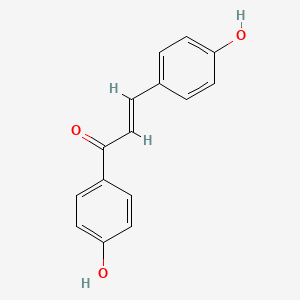
![(Z)-4-[(2S,17S)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1236523.png)

